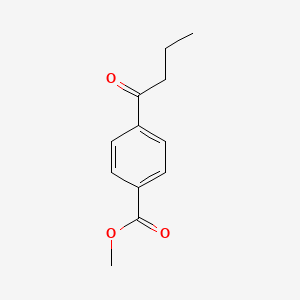

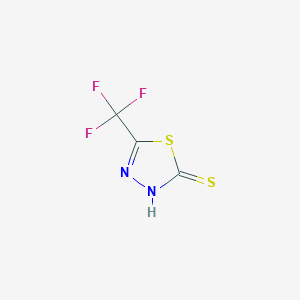

5-(三氟甲基)-1,3,4-噻二唑-2(3H)-硫酮

描述

The compound 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest in the field of chemistry due to their diverse biological activities and potential applications in drug development. The trifluoromethyl group attached to the thiadiazole ring is known to influence the physical and chemical properties of the compound, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of substituted amino-thiadiazoles as starting materials. For instance, the synthesis of 2-substituted derivatives of 5H-1,2,4-thiadiazolo[3,2-a][1,3,5]triazin-5-one is achieved from 5-substituted 2-amino-1,3,4-thiadiazoles, as described in one of the studies . Another study reports the synthesis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives from 5,5,5-trifluoro-4-(trifluoromethyl)-3-penten-2-one, which is structurally related to the compound of interest . These synthetic routes typically involve multiple steps, including cyclization and substitution reactions, to introduce various functional groups into the thiadiazole core.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as UV, IR, NMR, and mass spectrometry. For example, the structure of new compounds synthesized from amino-thiadiazoles was confirmed by UV and IR spectra and partly by mass spectrometry . In another study, structural and conformational studies were performed using FT-IR, NMR, Raman, x-ray, and MS, complemented by ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations . These methods provide detailed information about the molecular geometry, electronic structure, and conformational preferences of the compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between two structural isomers. For instance, a study on 2-thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline explored the thiol-thione tautomeric equilibrium . Proton tautomerism and stereoisomerism were also studied in certain 1,3-thiazol-2(5H)-ones, revealing insights into the structural changes associated with these processes . These reactions are crucial for understanding the reactivity and potential biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can affect the compound's lipophilicity, electronic distribution, and steric properties, which in turn can impact its pharmacological profile. Some derivatives have been found to possess anti-inflammatory and antipyretic properties, indicating their potential as therapeutic agents . The crystalline structure of these compounds can exhibit interesting features such as short intermolecular contacts, as seen in the study of a trifluoromethyl 2-mercapto-1,3-thiadiazole derivative . These properties are essential for the design and optimization of new drugs based on thiadiazole scaffolds.

科学研究应用

润滑应用

- 润滑剂添加剂:1,3,4-噻二唑-2-硫酮衍生物,类似于5-(三氟甲基)-1,3,4-噻二唑-2(3H)-硫酮,已被研究作为油菜籽油中的添加剂,展现出在低浓度和各种测试载荷下出色的抗磨和减摩性能。它们还表现出良好的热稳定性和抑制腐蚀能力 (Zhu, Fan, Wang, & Zhu, 2009)。

化学合成和互变异构

- 硫醇-硫酮互变异构:对噻二唑衍生物的研究,包括5-(三氟甲基)-1,3,4-噻二唑-2(3H)-硫酮,已探索了合成和硫醇-硫酮互变异构。这些研究提供了对这类化合物在固态和液态相中的结构行为的见解,深入了解它们的化学性质 (Coyanis, Védova, Haas, & Winter, 2002)。

药理学研究

- 生物活性预测:已进行研究以优化含噻二唑衍生物的合成并预测它们的生物活性。这包括了解这些化合物的性质及其作为新药物的潜力 (Hotsulia & Fedotov, 2019)。

工业应用

- 浮选中的表面活性剂:与5-(三氟甲基)-1,3,4-噻二唑-2(3H)-硫酮相关的噻二唑-硫酮衍生物已被用作浮选中的表面活性剂。这些化合物对象矿物如孔雀石展现出有效的浮选响应,并提供了关于吸附机制和浮选性能的见解 (Huang, Liu, Liu, Yang, & Zhang, 2018)。

光谱和结构研究

- 与分子碘的相互作用:已研究了噻二唑衍生物与分子碘的相互作用,展示了它们在新型抗甲状腺药物开发中的潜力。这些研究涉及通过UV-vis光谱和X射线衍射等技术进行的电荷转移复合物和结构分析 (Ivolgina & Chernov'yants, 2018)。

绿色化学

- 催化剂和无溶剂合成:已进行了关于使用催化剂和无溶剂方法合成咪唑噻二唑衍生物,包括三氟甲基基团的研究。这代表了化学合成中的一种环保方法 (Sarchahi & Esmaeili, 2021)。

农业化学

- 杀虫、杀菌和除草活性:噻二唑衍生物已展示出包括杀虫、杀菌、除草和植物生长调节活性在内的各种生物效应。由于其生物活性和在农业中的潜在用途,这些化合物一直是研究的焦点 (Tan, Sang, & Song, 2006)。

作用机制

Target of Action

It’s known that many trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .

Mode of Action

A related compound, fluazinam, has been found to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols .

Biochemical Pathways

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .

Pharmacokinetics

A related compound, trifluridine, is known to get incorporated into the dna of cancer cells following cell uptake to aberrate dna function during cell replication .

属性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBNRTPEGGJIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629718 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

CAS RN |

37461-62-4 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37461-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)

![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)